1,1,1-Trihydroxyethyl isocyanate

Description

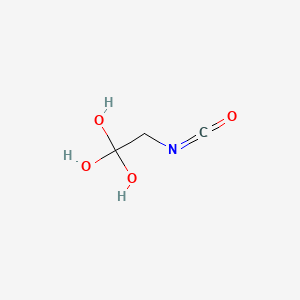

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatoethane-1,1,1-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-2-4-1-3(6,7)8/h6-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUBSYFKKSKWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)(O)O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992271 | |

| Record name | 2-Isocyanatoethane-1,1,1-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71672-89-4 | |

| Record name | 2-Isocyanato-1,1,1-ethanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71672-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trihydroxyethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatoethane-1,1,1-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trihydroxyethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of Isocyanate Structures with Geminal Triol Moieties

Quantum Chemical Calculations on the Electronic Structure and Stability of 1,1,1-Trihydroxyethyl Isocyanate

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its electronic structure and stability.

The geometry of this compound would be significantly influenced by the interplay of the bulky and electron-rich triol group and the linear, electrophilic isocyanate group. The central C-C bond, connecting the triol carbon to the isocyanate-bearing carbon, would be a key feature. Steric hindrance between the three hydroxyl groups would likely lead to an elongation of the C-O and O-H bonds and a widening of the O-C-O bond angles from the ideal tetrahedral angle of 109.5°.

The isocyanate group (N=C=O) is generally linear, but conjugation and steric effects can induce slight bending. wikipedia.org In this molecule, hyperconjugative interactions between the C-C bond and the π-system of the isocyanate group, as well as intramolecular hydrogen bonding, could influence the C-N=C and N=C=O angles.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) | Notes |

| C-C Bond Length | ~1.54 Å | Typical sp³-sp³ carbon bond. |

| C-O Bond Lengths | ~1.43 Å | Standard for a C-OH single bond. |

| O-H Bond Lengths | ~0.96 Å | Typical for a hydroxyl group. |

| C-N Bond Length | ~1.47 Å | Single bond between carbon and isocyanate nitrogen. |

| N=C Bond Length | ~1.22 Å | Double bond within the isocyanate group. |

| C=O Bond Length | ~1.18 Å | Double bond within the isocyanate group. |

| O-C-O Bond Angles | >109.5° | Expected widening due to steric repulsion. |

| C-C-O Bond Angles | ~109.5° | Standard tetrahedral geometry expected. |

| C-N=C Bond Angle | ~125° | Influenced by the bulky substituent. |

| N=C=O Bond Angle | ~170-180° | Generally linear, but can be slightly bent. |

Note: These values are estimations based on standard bond lengths and angles and may vary depending on the specific conformation and the computational method used.

Molecular orbital (MO) theory helps in understanding the reactivity and electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups and potentially the nitrogen of the isocyanate group, reflecting their nucleophilic character. The LUMO is anticipated to be centered on the carbonyl carbon of the isocyanate group, indicating its electrophilic nature and susceptibility to nucleophilic attack.

The electron density distribution would show a high concentration of electrons around the oxygen and nitrogen atoms, making them electronegative centers. The carbon atom of the isocyanate group would be electron-deficient. This charge distribution is key to its reactivity, particularly in reactions like urethane (B1682113) formation where a nucleophilic hydroxyl group attacks the electrophilic isocyanate carbon. researchgate.net

The three hydroxyl groups in close proximity on a single carbon atom create a high potential for intramolecular hydrogen bonding. stackexchange.comechemi.com These hydrogen bonds can form between the hydrogen of one hydroxyl group and the oxygen of an adjacent one. Such interactions would significantly stabilize certain conformations of the molecule.

Conformational Analysis and Potential Energy Surfaces of Hydroxyethyl Isocyanate Systems

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is crucial for understanding its conformational preferences and dynamic behavior. rsc.org For this compound, the PES would be complex due to the multiple rotatable bonds (C-C, C-O, O-H).

The PES would feature several local minima, each corresponding to a stable conformer of the molecule. The global minimum would represent the most stable conformation. These stable structures are primarily determined by the balance between steric hindrance of the bulky hydroxyl groups and the stabilizing effect of intramolecular hydrogen bonds. Different hydrogen bonding networks will lead to different conformers with varying energies. Computational methods can be employed to locate these minima and determine their relative energies.

The energy barriers separating the different conformers on the PES correspond to the rotational barriers of the single bonds. Rotation around the C-C bond would be particularly significant as it would alter the relative positions of the triol and isocyanate groups. This rotation would likely have a relatively high energy barrier due to the need to break and reform intramolecular hydrogen bonds.

Rotation of the hydroxyl groups (C-O bonds) would also have specific energy barriers, influencing the dynamic nature of the hydrogen bonding network. Understanding these barriers is key to describing the molecule's flexibility and the rates of interconversion between different conformers at a given temperature.

Table 2: Estimated Rotational Barriers for Key Bonds

| Bond | Estimated Rotational Barrier (kcal/mol) | Notes |

| C-C | 5 - 10 | Higher than a simple ethane (B1197151) due to the bulky and interacting substituents. |

| C-O | 1 - 3 | Typical for hydroxyl group rotation, but may be higher if involved in strong hydrogen bonds. |

Note: These are estimated values and the actual barriers would depend on the specific interactions in the molecule.

Prediction of Spectroscopic Signatures for Hypothetical or Transient this compound

Due to its presumed transient nature, the experimental characterization of this compound is exceptionally challenging. Computational chemistry, therefore, stands as the primary tool for predicting its spectroscopic signatures. Methods such as Density Functional Theory (DFT) are instrumental in calculating vibrational frequencies and nuclear magnetic resonance chemical shifts, providing a theoretical fingerprint for this hypothetical molecule. nih.gov

The infrared (IR) and Raman spectra of this compound are predicted to be dominated by the characteristic vibrations of its two main functional groups: the geminal triol and the isocyanate. DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can be used to predict these vibrational wavenumbers with a high degree of accuracy. nih.govmdpi.com

The most prominent feature in the IR spectrum is expected to be the strong, sharp, and asymmetric stretching vibration of the isocyanate (–N=C=O) group, typically appearing in the 2250–2280 cm⁻¹ region. researchgate.net The geminal triol moiety would be characterized by a strong, broad O–H stretching band in the 3200–3600 cm⁻¹ region, indicative of intermolecular and intramolecular hydrogen bonding. Other key vibrations include C–O stretching modes and O–H bending modes.

The Raman spectrum would complement the IR data, with the symmetric N=C=O stretch often being Raman active. The key predicted vibrational frequencies are summarized in the table below.

Table 1: Predicted Vibrational Frequencies for this compound This table presents theoretically predicted data based on computational studies of analogous functional groups and is not derived from direct experimental measurement of the target compound.

| Vibrational Mode | Functional Group | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Asymmetric Stretch | –N=C=O | ~2270 | Weak | Strong, Sharp |

| Symmetric Stretch | –N=C=O | Weak | ~1400 | Weak |

| O–H Stretch | –C(OH)₃ | ~3400 (broad) | ~3400 (broad) | Strong |

| C–O Stretch | –C(OH)₃ | ~1050-1150 | ~1050-1150 | Medium-Strong |

| O–H Bend | –C(OH)₃ | ~1400-1300 | Weak | Medium |

| C–N Stretch | Ethyl-NCO | ~1450 | ~1450 | Medium |

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT, is a powerful tool for structural elucidation. nih.govresearchgate.netmdpi.com For this compound, these predictions can offer a clear picture of its electronic environment.

In the ¹H NMR spectrum, the protons of the three hydroxyl groups would likely appear as a single, broad signal due to rapid chemical exchange, with a chemical shift that is highly dependent on solvent and concentration but typically falls within the 3.0-5.0 ppm range. The methyl group protons (CH₃) would present as a singlet, shifted downfield by the adjacent quaternary carbon bearing electronegative oxygen and nitrogen atoms.

The ¹³C NMR spectrum is particularly informative. The carbon of the isocyanate group (–N=C=O) is expected to have a chemical shift in the range of 120–130 ppm. The quaternary carbon of the geminal triol (C(OH)₃) would be significantly deshielded due to the three attached oxygen atoms, with a predicted shift in the 90–110 ppm range, similar to acetal (B89532) carbons. ucl.ac.ukoregonstate.edu The methyl carbon would appear in the aliphatic region.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table presents theoretically predicted data based on GIAO-DFT calculations of analogous structures and is not derived from direct experimental measurement. Chemical shifts are referenced to TMS.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| –C(OH)₃ | Quaternary Carbon | - | ~95-110 |

| –N=C=O | Isocyanate Carbon | - | ~120-130 |

| –CH₃ | Methyl Carbon | - | ~20-30 |

| –CH₃ | Methyl Protons | ~2.1-2.5 | - |

Computational Modeling of Decomposition Pathways and Energetics

The high reactivity of this compound suggests it is prone to rapid decomposition. Computational modeling is essential to explore the potential pathways and the associated energy barriers, clarifying why this molecule is likely to be a transient species.

Geminal diols are known to be unstable and readily undergo dehydration to form a more stable carbonyl compound. This instability is exacerbated in a geminal triol system. The primary decomposition pathway for this compound is predicted to be the spontaneous loss of a water molecule from the trihydroxyethyl group.

This dehydration can be catalyzed by either acid or base. pdx.edu

Acid-catalyzed mechanism: A hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water generates a carbocation that is stabilized by resonance with the lone pairs of the remaining oxygen atoms. A subsequent deprotonation yields a carbonyl group.

Base-catalyzed mechanism: A base abstracts a proton from a hydroxyl group, forming an alkoxide. The resulting negative charge can then facilitate the expulsion of a hydroxide (B78521) ion from the same carbon, though this is generally less favorable than the acid-catalyzed pathway.

The presence of three hydroxyl groups on a single carbon atom significantly increases the steric strain and electronic repulsion, lowering the activation energy for dehydration compared to a simple geminal diol. The expected product of the initial dehydration would be an α-keto isocyanate, which itself may be unstable and prone to further reactions.

The isocyanate functional group is intrinsically reactive and can undergo self-addition reactions, particularly dimerization and trimerization. nih.govrsc.org These reactions are often spontaneous and can be catalyzed.

Dimerization: Two isocyanate molecules can react in a [2+2] cycloaddition to form a four-membered uretdione ring. This process is typically reversible.

Trimerization: A more common and generally more thermodynamically favorable pathway is the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered isocyanurate ring. nih.gov Computational studies have shown that these cyclotrimerization processes are highly exothermic. rsc.orgnih.gov For example, the enthalpy change for the cyclotrimerization of methyl isocyanate is calculated to be approximately -66.4 kcal/mol. rsc.orgnih.gov

For this compound, intermolecular cyclization could compete with the intramolecular dehydration pathway. However, given the extreme instability of the geminal triol, it is probable that dehydration would occur before significant intermolecular reactions take place. If the molecule were to exist long enough in sufficient concentration, the formation of the corresponding isocyanurate trimer would represent a significant thermodynamic sink. nih.gov

Advanced Synthetic Methodologies and Strategic Considerations for Highly Functionalized Isocyanates

General Principles of Isocyanate Synthesis Applicable to Highly Oxygenated Substrates

The synthesis of isocyanates, especially those bearing multiple oxygen-containing functional groups like hydroxyls, requires careful selection of methods to ensure compatibility and selectivity. The presence of highly reactive hydroxyl groups on the substrate necessitates strategies that can form the isocyanate moiety without triggering unwanted side reactions.

Phosgenation and Non-Phosgene Routes for Complex Amines

The traditional industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). acs.orgwikipedia.org This process, known as phosgenation, would theoretically involve reacting the corresponding amino alcohol with phosgene. However, a major complication arises from the fact that hydroxyl groups also react with phosgene, which could lead to the formation of chloroformates or carbonates, significantly reducing the yield of the desired isocyanate and creating a complex mixture of products. wikipedia.org

Given the high toxicity of phosgene and the potential for side reactions with hydroxylated substrates, non-phosgene routes are highly desirable. nih.gov These alternative methods represent a greener and often more selective approach for complex molecules. acs.org Key non-phosgene strategies include:

Catalytic Carbonylation of Amines : This involves reacting an amine with carbon monoxide and an oxidant. acs.org However, achieving high chemoselectivity can be difficult. nih.gov

Thermal Decomposition of Carbamates : This two-step process first involves the synthesis of a carbamate (B1207046) from an amine, followed by thermal cleavage to yield the isocyanate and an alcohol. acs.orgnih.gov This method avoids the use of chlorine and can simplify purification, but the required high temperatures for decomposition could trigger reactions with the hydroxyl groups present in a molecule like 1,1,1-trihydroxyethyl isocyanate. acs.org

The Urea (B33335) Method : This process uses urea and an alcohol to generate a carbamate, which is then decomposed. The byproducts are recyclable, making it an environmentally friendly "zero emission" pathway, though it remains largely in the experimental phase. acs.org

Table 1: Comparison of Primary Isocyanate Synthesis Routes

| Synthesis Route | Precursor | Typical Reagents | Advantages | Disadvantages for Hydroxylated Substrates |

|---|---|---|---|---|

| Phosgenation | Primary Amine | Phosgene (COCl₂) | Well-established, high reactivity | Phosgene is highly toxic; hydroxyl groups react, leading to byproducts. wikipedia.org |

| Oxidative Carbonylation | Primary Amine | CO, O₂, Catalyst | Non-phosgene, atom-efficient | Catalyst sensitivity, potential for low chemoselectivity with -OH groups. acs.org |

| Carbamate Decomposition | Carbamate | Heat, Catalyst | Phosgene-free, cleaner products | High temperatures may cause intramolecular reactions with -OH groups. acs.orgnih.gov |

| Urea Method | Urea, Alcohol, Amine | Catalyst | "Zero emission" potential, cost-effective raw materials | Experimental stage, ammonia (B1221849) removal can be challenging. acs.org |

Synthetic Challenges in Accessing and Isolating Compounds with Adjacent Highly Reactive Functional Groups

The synthesis of a molecule like this compound, where three hydroxyl groups are vicinal to a highly electrophilic isocyanate, presents formidable challenges. The primary obstacles are controlling chemoselectivity and preventing intramolecular and intermolecular side reactions.

In Situ Generation and Trapping Methodologies for Unstable Isocyanate Intermediates

For highly unstable compounds like this compound, isolation is likely impossible. Therefore, the most viable synthetic approach is to generate the isocyanate in situ and immediately "trap" it with another reagent in the same reaction vessel. acs.orgnih.gov This strategy prevents the unstable intermediate from decomposing, cyclizing, or polymerizing. rsc.org

Several methods lend themselves to this approach:

Curtius Rearrangement in the Presence of a Nucleophile : An acyl azide (B81097) can be decomposed in a solution containing a desired nucleophile (e.g., an amine or alcohol). The isocyanate forms and is immediately consumed by the trapping agent to form a stable urea or carbamate, respectively. nih.govthermofisher.com

Dehydrative Carbonylation : A one-pot method developed by the Rousseaux group uses DMSO and trifluoroacetic anhydride (B1165640) (TFAA) to generate an aryl isocyanate from an aryl amine and CO₂ in situ. gaylordchemical.com The isocyanate can then be trapped with an added amine or alcohol to produce ureas or carbamates without isolation of the isocyanate intermediate. gaylordchemical.com

Staudinger-Aza-Wittig (SAW) Sequence : This modern approach uses an azide and CO₂ in the presence of a phosphine (B1218219) to generate the isocyanate in situ. It is noted for its mild conditions and high tolerance for sensitive functional groups. rsc.orgnih.gov

These methodologies bypass the challenge of isolation by converting the transient isocyanate into a more stable derivative in a single, efficient step, which is the most practical path toward accessing the chemical space defined by highly reactive intermediates. nih.govrsc.org

Cryogenic Matrix Isolation Techniques

Cryogenic matrix isolation is a powerful technique for the study of transient, highly reactive, or unstable chemical species. It involves the generation of the target molecule in the gas phase, followed by its rapid condensation with a large excess of an inert gas (such as argon or nitrogen) onto a spectroscopic window cooled to cryogenic temperatures (typically below 20 K). This process traps individual molecules in a solid, inert environment, preventing intermolecular reactions and allowing for detailed spectroscopic analysis.

For a thermally labile molecule like this compound, this technique offers a viable pathway for its first experimental observation. The generation would likely proceed via flash vacuum pyrolysis (FVP) of a suitable, more stable precursor. A plausible synthetic route could involve the pyrolysis of a precursor like a carbamate derivative of 1,1,1-ethanetriol, designed to eliminate a stable molecule and leave the desired isocyanate.

The process can be summarized as follows:

Precursor Synthesis: A stable precursor, for example, a phenyl N-(1,1,1-trihydroxyethyl)carbamate, would be synthesized.

Gas-Phase Generation: The precursor is vaporized under high vacuum and passed through a heated quartz tube. The high temperature of FVP (e.g., 600-900 °C) provides the energy to break specific bonds, leading to the formation of the target isocyanate and a stable byproduct (e.g., phenol). chemrxiv.org

Matrix Deposition: The pyrolysis products are immediately co-deposited with a large excess of an inert gas onto a cryogenic window (e.g., CsI or BaF₂) maintained at a temperature as low as 3.5 K. chemrxiv.orgnih.gov

Spectroscopic Analysis: The trapped, isolated molecules are then analyzed using techniques like Fourier-transform infrared (FTIR) and UV/Vis spectroscopy. mdpi.com The inert matrix minimizes spectral line broadening and allows for comparison with quantum-chemical calculations to confirm the identity of the new species. mdpi.comnih.gov

The success of this technique has been demonstrated for the parent hydroxy isocyanate (HONCO), which was generated by FVP of phenyl N-hydroxycarbamate and characterized in an argon matrix. chemrxiv.orgnih.gov The key spectroscopic feature for confirming the formation of this compound would be the intense, characteristic asymmetric stretching vibration (νₐₛ(NCO)) of the isocyanate group, typically observed in the 2250–2280 cm⁻¹ region of the IR spectrum.

Table 1: Hypothetical Infrared Absorptions for Matrix-Isolated this compound This table is illustrative and based on characteristic frequencies for related functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3500 - 3700 | Medium-Strong |

| C-H Stretch | 2900 - 3000 | Medium |

| N=C=O Asymmetric Stretch | 2250 - 2280 | Very Strong |

| C-O Stretch | 1000 - 1200 | Strong |

| N=C=O Bending | 550 - 650 | Medium |

Derivatization for Stabilization and Subsequent Analysis

Due to the high reactivity of the isocyanate functional group, direct analysis of compounds like this compound in complex matrices or under ambient conditions is generally not feasible. Derivatization is a crucial strategy to convert the unstable isocyanate into a stable, easily analyzable product. nih.gov This is particularly important for quantitative analysis, such as in monitoring thermal degradation products of polymers or in environmental air sampling. nih.govresearchgate.net

The most common approach involves reacting the isocyanate with a nucleophilic reagent to form a stable covalent bond. For isocyanates, secondary amines are excellent derivatizing agents as they react quickly and specifically with the -NCO group to form stable urea derivatives. nih.gov

Key considerations for a derivatizing reagent include:

Reactivity: The reagent must react rapidly and quantitatively with the isocyanate group. nih.gov

Stability: The resulting derivative must be stable for the duration of the sample workup and analysis. nih.gov

Detectability: The reagent often contains a chromophore or fluorophore to enhance detection by HPLC with UV or fluorescence detectors. nih.gov

Several reagents have been established for the derivatization of various isocyanates. The choice of reagent can be tailored to the specific analytical requirements. For a polyhydroxy compound like this compound, the derivatization would likely be performed in a non-aqueous solvent to prevent the competing reaction of the isocyanate with water. The hydroxyl groups of the target molecule itself could also interfere, necessitating carefully controlled reaction conditions.

Table 2: Common Derivatizing Agents for Isocyanate Analysis

| Derivatizing Agent | Abbreviation | Resulting Derivative | Analytical Technique | Reference |

| Di-n-butylamine | DBA | Urea | LC-MS | nih.gov |

| 1-(2-Methoxyphenyl)piperazine (B120316) | MOPIP | Urea | HPLC-MS/MS | researchgate.net |

| 1-(2-Pyridyl)piperazine | 1,2-PP | Urea | HPLC | epa.gov |

| 1-(9-Anthracenylmethyl)piperazine | MAP | Urea | HPLC-UV/Fluorescence | nih.gov |

| p-Tolyl isocyanate | PTI | Carbamate (from -OH groups) | GC-MS | nih.gov |

Once derivatized, the stable urea product can be readily analyzed using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.govresearchgate.net For instance, the derivatized this compound could be quantified by LC-MS by monitoring for the specific mass-to-charge ratio of the protonated molecular ion [MH]⁺ of the derivative. nih.gov This two-step approach of stabilization followed by analysis provides a robust and sensitive method for handling otherwise intractable reactive isocyanates.

Mechanistic Studies of Isocyanate Reactivity in Complex Functional Environments

Exploration of Intramolecular Cyclization Pathways

The presence of both isocyanate and hydroxyl functionalities within the 1,1,1-Trihydroxyethyl isocyanate molecule makes intramolecular cyclization a highly probable and competing reaction pathway. This process involves the attack of one of the molecule's own hydroxyl groups on its isocyanate carbon, leading to the formation of a heterocyclic ring structure.

The intramolecular reaction between a hydroxyl group and an isocyanate group can lead to the formation of various heterocycles, with the product being dependent on which hydroxyl group participates and the resulting ring size. The formation of a five-membered ring is often kinetically and thermodynamically favored. In the case of a hydroxyethyl isocyanate structure, this cyclization leads to the formation of an oxazolidinone ring. For example, the thermal decomposition of Tris(2-hydroxyethyl) isocyanurate (THEIC), a related compound, is known to produce 2-oxazolidinone through the cyclization of its hydroxyethyl side chains.

For this compound, the intramolecular nucleophilic addition would result in the formation of a dihydroxy-substituted oxazolidin-2-one. Such cyclizations are common in systems where the isocyanate and hydroxyl groups are in proximity. researchgate.net While oxazolidinones are often synthesized from the reaction of epoxides and isocyanates, direct cyclization of hydroxyalkyl isocyanates provides an alternative route. semanticscholar.orgnih.govresearchgate.net

The ring-closing reaction in this compound is a specific example of intramolecular nucleophilic addition. The reaction proceeds via a transition state where the hydroxyl oxygen approaches the isocyanate carbon, leading to the concurrent formation of an O-C bond and proton transfer to the isocyanate nitrogen. The stereochemistry of the starting material can significantly influence the feasibility and rate of cyclization by affecting the stability of the required transition state conformation. csic.es

This type of cyclization is fundamentally different from other ring-forming reactions like ring-closing metathesis (RCM), which involves the metal-catalyzed reaction between two alkene functionalities. wikipedia.org The driving force for the intramolecular addition in this compound is the inherent reactivity between the nucleophilic hydroxyl and electrophilic isocyanate groups, coupled with the entropic favorability of forming a stable 5- or 6-membered ring.

Reactivity with Other Protic Species in Multicomponent Systems

In a system containing other nucleophiles, the isocyanate group of this compound will participate in competitive reactions. The outcome is determined by the relative nucleophilicity of the competing species, their concentrations, steric factors, and the presence of specific catalysts. nih.gov

The primary competing reactions include:

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage. This reaction is often undesirable in coatings but is the basis for blowing polyurethane foams. wernerblank.com

Reaction with Amines: The reaction with primary or secondary amines is typically much faster than the reaction with alcohols and yields substituted ureas. nih.gov

Reaction with Thiols: Isocyanates react with thiols (mercaptans) to form thiocarbamates. This reaction is generally slower than the reaction with alcohols and often requires specific catalysis, for instance by tertiary amines. researchgate.netresearchgate.net

In a multicomponent environment, the intramolecular cyclization of this compound will compete with these intermolecular reactions. For example, in an aqueous solution, hydrolysis to form an amino-triol would compete with cyclization to form a hydroxy-oxazolidinone. The selectivity of these pathways can be controlled by careful selection of catalysts, temperature, and solvent. wernerblank.com

No Mechanistic or Stereochemical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available mechanistic or stereochemical studies specifically focusing on the chemical compound This compound . While the compound is listed in chemical databases such as PubChem, there is a notable absence of published research pertaining to its reactivity, reaction mechanisms, or the influence of stereochemistry on its chemical behavior nih.gov.

The user's request for an article detailing "" with a specific focus on the "Influence of Stereochemistry on Reaction Outcomes in Highly Functionalized Isocyanates" for this compound cannot be fulfilled. The strict requirement to generate content solely on this specific compound and outline prevents the inclusion of general information on isocyanate reactivity or data from related but distinct compounds.

The chemical structure of this compound features a gem-triol group (three hydroxyl groups attached to a single carbon atom). Such structures are typically highly unstable and prone to spontaneous dehydration to form a carboxylic acid. This inherent instability may preclude the isolation and detailed study of the compound, offering a potential explanation for the lack of dedicated research literature.

General searches on isocyanate reactivity yield extensive results on related but structurally different compounds, such as Tris(2-hydroxyethyl) isocyanurate (THEIC) and various diisocyanates used in polyurethane production google.comnih.govatamanchemicals.comuni-hamburg.debiointerfaceresearch.comnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org. However, extrapolating findings from these molecules to this compound would be scientifically speculative and would violate the explicit constraints of the user request.

Without any specific research data, findings, or mechanistic studies on this compound, it is impossible to generate the scientifically accurate and detailed article as outlined.

Advanced Analytical Techniques for the Characterization of Unstable and Highly Functionalized Isocyanates

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Time-resolved spectroscopic techniques are powerful tools for observing the fleeting intermediates that form during chemical reactions. wpmucdn.com For a highly reactive species like 1,1,1-Trihydroxyethyl isocyanate, these methods can provide invaluable insights into its formation, consumption, and the mechanisms of its subsequent reactions.

Ultrafast transient infrared (TRIR) spectroscopy is a pump-probe technique that allows for the monitoring of vibrational modes of molecules on femtosecond to picosecond timescales. nih.govyoutube.com This is particularly useful for detecting short-lived intermediates in isocyanate reactions. researchgate.netnih.govzenodo.org

In the hypothetical study of this compound, a laser pulse (the pump) would initiate a reaction, such as its formation from a precursor or its reaction with a nucleophile. A subsequent, time-delayed infrared pulse (the probe) would then measure the vibrational spectrum of the sample. By varying the delay between the pump and probe pulses, a series of time-resolved spectra can be obtained, revealing the rise and decay of transient species.

Key Applications and Findings:

Identification of Reaction Intermediates: TRIR can identify the characteristic vibrational frequency of the isocyanate group (-N=C=O) in this compound, which typically appears in the 2250-2280 cm⁻¹ region of the infrared spectrum. The appearance and disappearance of this peak, along with changes in the O-H and C-O stretching regions from the trihydroxyethyl group, can be tracked over time.

Kinetic Analysis: The rates of formation and decay of this compound and any subsequent intermediates can be determined by analyzing the time-dependent changes in their respective IR absorbances.

Hypothetical TRIR Data for the Formation of this compound:

| Time (picoseconds) | Absorbance at ν(NCO) (cm⁻¹) | Absorbance at ν(Precursor) (cm⁻¹) | Description |

| 0 | 0.00 | 1.00 | Pre-initiation, only the precursor is present. |

| 10 | 0.25 | 0.75 | Initiation of the reaction, formation of the isocyanate begins. |

| 50 | 0.80 | 0.20 | Peak concentration of the transient isocyanate intermediate. |

| 200 | 0.10 | 0.05 | Decay of the isocyanate as it reacts further. |

This table is a hypothetical representation of data that could be obtained from a TRIR experiment.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR tube, providing real-time information about the concentrations of reactants, intermediates, and products. researchgate.netresearchgate.netwiley.com While the timescale of NMR is generally slower than ultrafast IR, it provides more detailed structural information.

For a reaction involving this compound, in situ NMR could be used to follow the changes in the chemical environment of the protons and carbons in the molecule. This would be particularly useful for understanding the reaction pathways and kinetics under various conditions. wiley.com

Key Applications and Findings:

Structural Verification of Intermediates: The appearance of new signals in the ¹H and ¹³C NMR spectra that correspond to the expected shifts for the trihydroxyethyl and isocyanate groups would confirm the formation of this compound.

Quantitative Reaction Profiling: By integrating the NMR signals, the concentration of each species can be determined as a function of time, providing a detailed kinetic profile of the reaction.

Hypothetical ¹H NMR Data for the Reaction of this compound:

| Time (minutes) | Integral of -CH₂(OH) Protons (Reactant) | Integral of -CH₂(NCO) Protons (Intermediate) | Integral of Product Protons |

| 0 | 2.00 | 0.00 | 0.00 |

| 5 | 1.50 | 0.45 | 0.05 |

| 15 | 0.50 | 0.90 | 0.60 |

| 30 | 0.10 | 0.25 | 1.65 |

| 60 | 0.00 | 0.05 | 1.95 |

This table is a hypothetical representation of data that could be obtained from an in situ NMR experiment.

Mass Spectrometry Approaches for Highly Oxygenated Isocyanates and Their Derivatives

Mass spectrometry (MS) is a cornerstone technique for the analysis of isocyanates, providing information on molecular weight and structure. nih.govresearchgate.netacs.org For highly oxygenated and potentially unstable compounds like this compound, advanced MS techniques are crucial. nih.gov

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.orgyoutube.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass.

For this compound (C₃H₅NO₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the presence of the compound.

Key Applications and Findings:

Unambiguous Molecular Formula: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Confirmation of Derivatives: When this compound reacts to form derivatives, HRMS can confirm the molecular formula of the resulting products.

Hypothetical HRMS Data for this compound:

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| This compound | C₃H₅NO₄ | 119.0219 | 119.0215 | -3.4 |

This table illustrates the high accuracy of HRMS in determining the molecular formula.

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. acs.orgnih.govpismin.com In a typical experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.gov

For this compound, MS/MS would be used to confirm its structure by observing characteristic fragmentation pathways. For example, the loss of the isocyanate group or water molecules from the trihydroxyethyl moiety would produce predictable fragment ions.

Key Applications and Findings:

Structural Confirmation: The fragmentation pattern can confirm the connectivity of the atoms within the molecule.

Identification of Adducts: When isocyanates react with other molecules, such as proteins or peptides, MS/MS can be used to identify the site of adduction. acs.orgnih.gov

Hypothetical MS/MS Fragmentation Data for [this compound + H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 120.0292 | 102.0186 | H₂O |

| 120.0292 | 84.0080 | 2H₂O |

| 120.0292 | 77.0393 | HNCO |

| 120.0292 | 59.0288 | HNCO + H₂O |

This table presents a hypothetical fragmentation pattern that could be used for structural elucidation.

Chromatographic Methods for Separation and Quantification of Reaction Products

Chromatographic techniques are essential for separating the components of a complex mixture and quantifying the amount of each substance present. rsc.orgnih.govcdc.gov Due to the high reactivity of isocyanates, they are often derivatized before or during analysis to form stable products that can be easily separated and detected. rsc.orgepa.govnih.gov

For the analysis of a reaction mixture containing this compound, a suitable derivatizing agent would be used to convert the isocyanate group into a stable derivative, such as a urea (B33335) or urethane (B1682113). This derivative can then be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Key Applications and Findings:

Separation of Complex Mixtures: Chromatography can separate the target analyte from unreacted starting materials, byproducts, and other components of the reaction mixture.

Quantitative Analysis: By using a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry) and calibration standards, the concentration of the derivatized isocyanate can be accurately determined.

Hypothetical HPLC Data for the Quantification of a Derivatized Isocyanate:

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Derivatized this compound | 8.5 | 15284 | 12.7 |

| Derivatized Side Product A | 6.2 | 3452 | 2.9 |

| Derivatized Side Product B | 10.1 | 1897 | 1.6 |

This table provides an example of how HPLC can be used to separate and quantify the components of a reaction mixture after derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application to highly reactive isocyanates is often hindered by their thermal instability and high polarity. mdpi.com

Derivatization: To overcome these limitations, a derivatization step is typically required. mdpi.comdiva-portal.org This involves reacting the isocyanate with a suitable agent to form a more stable and volatile derivative that can be readily analyzed by GC-MS. Common derivatizing agents include alcohols, which convert isocyanates to carbamates, and amines, which form ureas. rsc.orgdiva-portal.org For instance, N-ethoxycarbonylation with ethyl chloroformate has been successfully used for the simultaneous determination of residual diisocyanates and their corresponding diamines in biodegradable mulch films. mdpi.com

Research Findings: A study on the determination of residual diisocyanates in biodegradable films demonstrated a method based on N-ethoxycarbonylation derivatization followed by GC-MS analysis. The method showed good linearity (R² > 0.999) and low limits of detection (0.0025 to 0.057 µg/mL). mdpi.com Another application involves the analysis of isocyanate diamine-metabolites in urine samples after strong acid hydrolysis and GC-MS analysis to monitor exposure to diisocyanates like 1,6-hexamethylene diisocyanate (HDI) and toluene (B28343) diisocyanate (TDI). researchgate.net

Table 1: GC-MS Analysis of Isocyanate Derivatives

| Analyte | Derivatizing Agent | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Diisocyanates and Diamines | Ethyl Chloroformate | Biodegradable Mulch Film | Good linearity (R² > 0.999), LODs 0.0025-0.057 µg/mL | mdpi.com |

| Isocyanate Diamine-Metabolites | (Acid Hydrolysis) | Urine | Detection of metabolites from HDI, TDI, etc. for biomonitoring | researchgate.net |

| Amines (Isocyanate Precursors) | Pentafluoropropionic Anhydride (B1165640) (PFPA) | Biological Fluids | Widened application to include non-volatile amines | diva-portal.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For non-volatile, thermally labile, or polymeric isocyanates, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. diva-portal.org It allows for the separation of complex mixtures at ambient temperatures, preventing the degradation of unstable compounds.

Methodology: LC-MS methods often involve derivatization to enhance detection and improve chromatographic separation. nih.gov A common reagent is 1-(2-methoxyphenyl)piperazine (B120316) (2-MP), which reacts with isocyanates to form stable urea derivatives that can be analyzed by LC with UV or MS detection. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace levels of isocyanates in complex matrices, such as workplace air samples. nih.govresearchgate.net

Research Findings: An LC-MS/MS method for workplace monitoring of isocyanates derivatized with 2-MP demonstrated significantly lower limits of detection (40 to 55 times lower) compared to traditional UV-based methods. nih.gov This technique offers high specificity and accuracy for both qualitative and quantitative analysis. nih.gov Research has also shown that LC-MS/MS can be used to screen for a wide range of mono- and diisocyanates, as well as their oligomers, with linear detection ranges from 5 pg to 5 ng of injected amount. researchgate.net

Table 2: LC-MS Analysis of Isocyanates

| Analytical Technique | Derivatizing Agent | Application | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | 1-(2-methoxyphenyl)piperazine (2-MP) | Workplace air monitoring | 40-55x lower LOD than UV methods, high specificity | nih.gov |

| HPLC-MS/MS | 2-MP | Analysis of diisocyanates | Enhanced selectivity and sensitivity, linear detection from 5 pg to 5 ng | researchgate.net |

| LC-MS | Di-n-butylamine (DBA) | Characterization of technical isocyanate products | Revealed previously unknown isocyanates in products | diva-portal.org |

Spectroscopic Analysis of Reaction Mixtures (e.g., FTIR, UV-Vis) for Functional Group Transformations

Spectroscopic techniques are invaluable for real-time monitoring of reactions involving isocyanates, providing insights into reaction kinetics and functional group transformations without the need for sample extraction. mt.comremspec.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly well-suited for isocyanate analysis due to the strong and distinct absorption band of the isocyanate group (-N=C=O) at approximately 2250-2285 cm⁻¹. remspec.comspectroscopyonline.com This peak is located in a region of the infrared spectrum that is typically free from other absorptions, allowing for its unambiguous identification and quantification. remspec.comazom.com In-situ FTIR using fiber-optic probes enables the continuous monitoring of the disappearance of the isocyanate peak and the appearance of new peaks corresponding to the products, such as the urethane group. mt.comremspec.com This provides real-time data on reaction progress, conversion rates, and the formation of intermediates. mt.com

UV-Vis Spectroscopy: UV-Vis spectroscopy is another useful tool for studying functional group transformations, particularly in systems with chromophores. shimadzu.comlibretexts.org While the isocyanate group itself is not a strong chromophore in the standard UV-Vis range, changes in conjugation or the formation of new chromophoric structures during a reaction can be monitored. shimadzu.com For example, the reaction of an isocyanate with an aromatic amine would lead to significant changes in the UV-Vis spectrum. The introduction of functional groups can influence the conjugated systems, causing shifts in absorption peaks. shimadzu.com

Table 3: Spectroscopic Analysis of Isocyanate Reactions

| Spectroscopic Technique | Key Observable Feature | Application | Information Gained | Reference |

|---|---|---|---|---|

| FTIR | -N=C=O stretch at 2250-2285 cm⁻¹ | Real-time reaction monitoring | Reaction kinetics, endpoint determination, intermediate formation | mt.comremspec.com |

| FTIR | Disappearance of -N=C=O peak, appearance of urethane/urea peaks | Monitoring polymerization | Cure rates, quantification of unreacted isocyanate | azom.comresearchgate.net |

| UV-Vis | Changes in absorption spectra | Monitoring reactions with chromophores | Functional group transformations, changes in conjugation | shimadzu.com |

Research Directions and Future Perspectives for Oxygen Rich Isocyanate Derivatives

Design and Synthesis of Stabilized Analogs and Surrogate Compounds for 1,1,1-Trihydroxyethyl Isocyanate

The inherent reactivity of molecules like this compound, where the isocyanate group can readily react with the hydroxyl groups intramolecularly, necessitates the design of stabilized analogs or surrogate compounds. These compounds aim to capture the desirable high functionality of the target molecule while offering greater stability for practical applications.

One prominent example of a stable, commercially available, and highly functionalized oxygen-rich isocyanate derivative is Tris(2-hydroxyethyl) isocyanurate (THEIC) . nih.govchemicalland21.com While structurally different from this compound—THEIC possesses a triazine ring—it serves as an excellent surrogate for studying the impact of multiple hydroxyl groups on the properties of isocyanate-derived materials. chemicalland21.comchemicalbook.com THEIC's symmetrical triol structure allows it to participate in polymerization reactions, making it a valuable building block in polymer science. chemicalland21.comchemicalbook.com It is used as an additive to enhance the thermal stability of plastics and has shown synergistic flame retardancy properties. chemicalbook.com

Future research in this area will likely focus on several key strategies:

Blocked Isocyanates: This technology involves the temporary protection of the isocyanate group to prevent premature reactions. aidic.it The isocyanate is reacted with a blocking agent, such as diisopropylamine, to form a more stable adduct. nih.gov This blocked isocyanate can then be de-blocked at elevated temperatures to regenerate the reactive isocyanate in situ for controlled reactions with polyols. aidic.itnih.gov This approach could be hypothetically applied to precursors of this compound to manage its reactivity.

Pro-drug or Pro-reagent Approaches: Similar to the concept of pro-drugs in pharmaceuticals, researchers can design precursor molecules that transform into the desired highly functionalized isocyanate under specific conditions (e.g., pH change, light exposure, or enzymatic action). This allows for the on-demand generation of the reactive species. rsc.org

Synthesis of Sterically Hindered Analogs: Introducing bulky substituents near the isocyanate or hydroxyl groups could sterically hinder intramolecular reactions, thereby increasing the kinetic stability of the molecule.

Table 1: Comparison of this compound and a Stabilized Surrogate

| Feature | This compound | Tris(2-hydroxyethyl) isocyanurate (THEIC) |

| CAS Number | 71672-89-4 chemicalbook.com | 839-90-7 nih.gov |

| Molecular Formula | C3H5NO4 | C9H15N3O6 nih.gov |

| Structure | A single ethyl chain with three hydroxyl groups and one isocyanate group. | A 1,3,5-triazine-2,4,6-trione ring with a 2-hydroxyethyl group attached to each nitrogen atom. chemicalland21.com |

| Stability | Presumed to be highly reactive and unstable due to the proximity of hydroxyl and isocyanate groups. | A stable, white crystalline powder. chemicalland21.comchemicalbook.com |

| Key Applications | Theoretical; potential as a highly functional crosslinker. | Additive for thermal stability in plastics, intermediate for synthesis, flame retardant. chemicalbook.com |

Development of Novel Catalytic Systems for Controlled Reactions of Highly Functionalized Isocyanates

The controlled reaction of highly functionalized isocyanates is crucial for harnessing their potential in materials synthesis. The presence of multiple reactive groups necessitates the development of selective and efficient catalytic systems.

The reaction between an isocyanate and a hydroxyl group to form a urethane (B1682113) linkage is a cornerstone of polyurethane chemistry. chemicalland21.comacs.org Catalysts can activate either the isocyanate or the alcohol. acs.org Traditional catalysts like dibutyltin (B87310) dilaurate are effective but often lack selectivity and can be toxic. wernerblank.com Research is increasingly focused on non-tin catalysts and organocatalysts. acs.orgwernerblank.com

Future research directions in catalysis for oxygen-rich isocyanates include:

Organocatalysis: Tertiary amines and N-heterocyclic carbenes (NHCs) have emerged as promising organocatalysts for polyurethane formation. acs.org For highly functionalized isocyanates, catalysts with tailored basicity and steric properties could offer enhanced control over the reaction pathways, favoring intermolecular polymerization over intramolecular cyclization. acs.org

Metal-Catalyzed Systems: Transition metal complexes, including those based on zirconium and cobalt, offer unique catalytic activities. wernerblank.comresearchgate.netacs.org Zirconium chelates, for instance, have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is particularly advantageous in applications where moisture is present. wernerblank.com Recent advancements in cobalt-catalyzed reactions have enabled the synthesis of sterically congested chiral amides from isocyanates, showcasing the potential for highly selective transformations. acs.org

Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes could provide unparalleled selectivity in directing the reactions of polyfunctional molecules.

Table 2: Catalytic Approaches for Functionalized Isocyanate Reactions

| Catalyst Type | Mechanism of Action | Advantages for Oxygen-Rich Isocyanates |

| Organocatalysts (e.g., DABCO, NHCs) | Nucleophilic activation of the alcohol or electrophilic activation of the isocyanate. acs.org | Tunable reactivity through catalyst structure modification; avoidance of toxic metals. acs.org |

| Metal Chelates (e.g., Zirconium-based) | Activation of hydroxyl groups via an insertion mechanism. wernerblank.com | High selectivity for the isocyanate-hydroxyl reaction over the water reaction; can lead to faster reaction rates. wernerblank.com |

| Transition Metal Complexes (e.g., Cobalt, Palladium) | Can facilitate novel transformations like reductive coupling and carbonylation. researchgate.netacs.org | Enables the synthesis of complex and sterically hindered structures not accessible through traditional methods. acs.org |

Investigation of Advanced Materials Applications Derived from Poly-Oxygenated Isocyanate Precursors

The high density of functional groups in poly-oxygenated isocyanates makes them ideal precursors for advanced materials with unique properties. The hydroxyl groups can contribute to hydrophilicity, hydrogen bonding networks, and sites for further functionalization, while the isocyanate group provides a versatile handle for polymerization.

High-Performance Foams and Composites: Isocyanates are key components in the synthesis of polyimide foams, which are lightweight, chemically stable, and have excellent thermal and acoustic insulation properties. rsc.org The incorporation of poly-oxygenated precursors could lead to foams with enhanced flame retardancy and mechanical properties due to increased cross-linking density and hydrogen bonding. The use of functionalized multi-walled carbon nanotubes in conjunction with isocyanate-based foams has already demonstrated improvements in thermal stability and mechanical strength. rsc.org

Biodegradable Hydrogels: Isocyanate-based chemistry is being explored for the creation of biodegradable hydrogels for biomedical applications. For example, hydrogels have been synthesized from dextran-allyl isocyanate-ethylamine and poly(ethylene glycol diacrylate). nih.gov The properties of these hydrogels and their drug release characteristics can be tuned by varying the degree of isocyanate substitution. nih.gov Poly-oxygenated isocyanates could be used to create hydrogels with a higher capacity for water absorption and tailored degradation profiles.

Lignin-Based Polyurethanes: Lignin (B12514952), a highly abundant and oxygen-rich biopolymer, is being investigated as a sustainable precursor for polyurethanes. nih.gov The numerous hydroxyl groups in lignin can react with diisocyanates to form bio-based polymers. nih.gov The development of poly-oxygenated isocyanates derived from biomass would further enhance the green credentials of these materials. researchgate.netrsc.org

Bio-Inspired Chemical Transformations Involving Complex Oxygenated Isocyanates

Nature provides a rich source of inspiration for the design of new materials and chemical processes. youtube.com Bio-inspired chemistry aims to mimic biological systems to achieve functions like self-assembly, molecular recognition, and controlled catalysis.

Biomass-Derived Isocyanates: A major thrust in green chemistry is the development of isocyanates from renewable resources to replace petroleum-based feedstocks. researchgate.netrsc.org While significant challenges remain in making these processes economically viable, the use of biomass as a starting point for complex oxygenated isocyanates is a key long-term goal. rsc.org

Self-Assembling Systems: The multiple hydrogen-bonding sites in poly-oxygenated isocyanates could be exploited to create self-assembling materials. Inspired by the way proteins fold or DNA strands anneal, researchers could design isocyanate-derived polymers that spontaneously form ordered structures with unique optical or mechanical properties.

Mussel-Inspired Adhesives: Mussels produce powerful underwater adhesives based on proteins containing the amino acid L-DOPA. youtube.com The chemistry of these adhesive proteins, which involves catechol groups, could inspire the design of poly-oxygenated isocyanate-based adhesives that can cure in the presence of moisture and bond strongly to a variety of surfaces.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Dichloromethane | |

| Reaction Time | 4–6 hours | |

| Yield | 60–75% (typical) | N/A |

Advanced: How can computational methods aid in predicting the reactivity of this compound with nucleophiles?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to model reaction pathways. For example:

- Nucleophilic Attack : Calculate activation energies for nucleophilic addition across the N=C bond (preferred over C=O, as shown in isocyanate-alcohol reactions) .

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions, particularly in polar aprotic media .

- Cluster Modeling : Investigate multimolecular mechanisms (e.g., involvement of 2–3 alcohol molecules in alcoholysis) using ab initio methods .

Key Insight : Gas-phase DFT studies suggest that nucleophilic attack on the N=C bond is kinetically favored, but solvent interactions may alter energy barriers. Experimental validation via kinetic isotopic effects (KIEs) is recommended .

Basic: What analytical techniques are suitable for characterizing this compound purity and structure?

Methodological Answer:

- FTIR : Confirm isocyanate group presence (N=C=O stretch at ~2270 cm⁻¹) and absence of residual amine (N–H stretch at ~3300 cm⁻¹) .

- NMR : ¹³C NMR detects the isocyanate carbon at δ ~120–125 ppm. ¹H NMR verifies hydroxyl proton integration (3 equivalents) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Compare retention times against standards .

Note : Moisture-sensitive samples require inert atmosphere handling during analysis .

Advanced: How can conflicting kinetic data from isocyanate-alcohol reactions be resolved?

Methodological Answer:

Contradictions in rate constants (e.g., variable reaction orders) arise from:

Q. Resolution Strategy :

Kinetic Profiling : Conduct pseudo-first-order experiments under varying alcohol concentrations (0.1–5 M) to identify rate law deviations .

Isotopic Labeling : Use deuterated alcohols to distinguish proton transfer steps in the mechanism .

Computational Validation : Compare experimental activation energies with DFT-calculated values for proposed pathways .

Advanced: What experimental design considerations are critical for studying this compound in polymer synthesis?

Methodological Answer:

- Isocyanate Index : Calculate stoichiometry using the molar ratio of NCO groups to hydroxyl groups (e.g., index = 1.15 for urethane crosslinking) .

- Curing Conditions : Optimize temperature (25–60°C) and humidity (<10% RH) to balance reaction rate vs. side reactions (e.g., hydrolysis) .

- Characterization : Use gel permeation chromatography (GPC) for molecular weight analysis and FTIR to track NCO consumption .

Q. Table 2: Polymer Synthesis Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Isocyanate Index | 1.10–1.20 | |

| Curing Temperature | 25–40°C | |

| Reaction Time | 24–168 hours |

Basic: How should researchers mitigate risks when handling this compound?

Methodological Answer:

- Exposure Controls : Use fume hoods, PPE (nitrile gloves, goggles), and continuous air monitoring (<0.02 µg/m³ isocyanate limit) .

- Spill Management : Neutralize spills with dry sand or diatomaceous earth; avoid water to prevent hydrolysis .

- Storage : Store under nitrogen at –20°C in amber glass bottles to prevent photodegradation .

Advanced: What role do Lewis acids play in modulating this compound reactivity?

Methodological Answer:

Lewis acids (e.g., ZnCl₂, AlCl₃) act as catalysts by polarizing the N=C bond, enhancing electrophilicity. Key applications:

- Urea Formation : Accelerate amine-isocyanate reactions via transition-state stabilization .

- Selectivity Control : Direct nucleophilic attack to specific sites (e.g., N vs. O in ambident nucleophiles) .

Experimental Tip : Screen catalysts at 1–5 mol% loading in THF. Monitor via in situ IR for real-time kinetics .

Advanced: How can aerosol generation techniques be adapted for studying this compound inhalation toxicity?

Methodological Answer:

- Aerosol Generation : Use nebulizers or pressurized reactors to produce controlled particle sizes (1–5 µm). Validate using cascade impactors .

- Sampling : Collect airborne isocyanates on quartz filters coated with 9-(N-methylaminomethyl)anthracene (MAMA) derivatizing agent. Analyze via HPLC-MS .

Challenge : Differentiate monomeric vs. oligomeric isocyanates in aerosols using size-exclusion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.